(6-Aminocyclohexa-2,4-dien-1-yl)methanol
Description
(6-Aminocyclohexa-2,4-dien-1-yl)methanol is a cyclohexene derivative characterized by a conjugated diene system (2,4-diene), an amino group at position 6, and a hydroxymethyl group at position 1. This combination of functional groups makes the compound a candidate for applications in medicinal chemistry, particularly in designing molecules with targeted bioactivity or as intermediates in synthetic pathways.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(6-aminocyclohexa-2,4-dien-1-yl)methanol |
InChI |
InChI=1S/C7H11NO/c8-7-4-2-1-3-6(7)5-9/h1-4,6-7,9H,5,8H2 |
InChI Key |
BEPWZVINEFITLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(C=C1)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminocyclohexa-2,4-dien-1-yl)methanol can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines. This method utilizes visible light to induce the cleavage, resulting in the formation of the desired compound . Another method involves the treatment of mesitol with N-chlorosuccinimide followed by oxidation using m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photolytic reactions under controlled conditions. The use of tungsten lamps and specific reaction temperatures (below 38°C) ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Aminocyclohexa-2,4-dien-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO .
Major Products Formed
Major products formed from these reactions include bis-amides, ketones, and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(6-Aminocyclohexa-2,4-dien-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Aminocyclohexa-2,4-dien-1-yl)methanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, including nucleophilic substitution and hydrogen bonding. The pathways involved include the formation of intermediates that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness emerges when compared to structurally related cyclohexane/cyclohexene derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| (6-Aminocyclohexa-2,4-dien-1-yl)methanol | Cyclohexa-2,4-diene | 6-amino, 1-hydroxymethyl | Conjugated diene, high polarity |
| [1-(Aminomethyl)-4-isopropylcyclohexyl]methanol | Saturated cyclohexane | 1-aminomethyl, 4-isopropyl | Enhanced lipophilicity (logP ~2.1*) |
| (4-Amino-6-methylpyridin-3-yl)methanol | Pyridine ring | 4-amino, 6-methyl, 3-hydroxymethyl | Aromaticity, planar structure |
| 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one | Cyclohexa-2,4-dien-1-one | Aminocyclohexylamino methylidene | Ketone group, extended conjugation |
| (2,6-Dimethylcyclohex-1-en-1-yl)methanol | Cyclohex-1-ene | 2,6-dimethyl, 1-hydroxymethyl | Reduced conjugation, steric hindrance |
*Calculated based on substituent contributions .
Key Observations:
Substituent Effects: The conjugated diene in this compound enhances electron delocalization, increasing reactivity toward electrophiles compared to saturated analogs like [1-(Aminomethyl)-4-isopropylcyclohexyl]methanol . Amino vs. Hydroxymethyl Positioning: The 6-amino group in the target compound introduces a stronger electron-donating effect compared to pyridine-based analogs (e.g., (4-Amino-6-methylpyridin-3-yl)methanol), where the amino group is part of an aromatic system .
Lipophilicity and Solubility: Bulky substituents (e.g., isopropyl in [1-(Aminomethyl)-4-isopropylcyclohexyl]methanol) increase lipophilicity, while polar groups (hydroxymethyl, amino) enhance water solubility. The target compound’s diene system may reduce logP compared to saturated cyclohexane derivatives due to increased polarity .
Bioactivity Implications: Compounds with aminomethyl groups (e.g., [1-(Aminomethyl)-4-ethylcyclohexyl]methanol) exhibit higher reactivity toward acylation or alkylation, enabling drug-target interactions . Diene-containing analogs like 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one show unique binding modes in protein interactions due to conjugation and ketone functionality, suggesting divergent bioactivity compared to the target compound .
Physicochemical and Reactivity Differences
Table 2: Comparative Physicochemical Properties*
| Property | This compound | [1-(Aminomethyl)-4-isopropylcyclohexyl]methanol | (4-Amino-6-methylpyridin-3-yl)methanol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~153.2 | ~187.3 | ~154.2 |
| logP (Predicted) | ~0.8 | ~2.1 | ~0.5 |
| Hydrogen Bond Donors | 2 (NH₂, OH) | 2 (NH₂, OH) | 2 (NH₂, OH) |
| Polar Surface Area (Ų) | ~60 | ~55 | ~70 |
| Reactivity | Electrophilic addition, oxidation | Nucleophilic substitution, hydrogenation | Aromatic substitution, coordination |
*Estimated using substituent contribution models and analogs from .
Reactivity Highlights:
- Electrophilic Addition: The diene system in the target compound is prone to reactions with halogens or dienophiles (e.g., Diels-Alder reactions), unlike saturated cyclohexane derivatives .
- Oxidation Sensitivity : The hydroxymethyl group may oxidize to a ketone under strong oxidizing conditions, a property shared with benzyl alcohol analogs .
Caveats in Structural Similarity Assessments
While structural analogs provide insights, bioactivity and physicochemical properties cannot be fully predicted from molecular descriptors alone . For example:
- Bioisosterism : Compounds with dissimilar structures (e.g., pyridine vs. cyclohexene cores) may exhibit similar bioactivity due to shared hydrogen-bonding patterns .
- Conformational Flexibility : The diene system’s planar geometry may restrict binding to protein targets compared to flexible saturated analogs .
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